Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate
Overview
Description
Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenyl Groups: The pyrrolidine ring is then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)propanoate
- Ethyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate
- Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)butanoate
Comparison: Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate is unique due to its specific ester functional group and the presence of a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the ester group can be easily hydrolyzed, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-[4-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-24-19(22)13-15-7-9-16(10-8-15)17-5-4-6-18(14-17)20(23)21-11-2-3-12-21/h4-10,14H,2-3,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHQSQMODLGJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147954 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-95-7 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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